molecular formula C24H20BrClN2O4 B12016215 [4-bromo-2-[(E)-[(4-propoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

[4-bromo-2-[(E)-[(4-propoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

Cat. No.: B12016215
M. Wt: 515.8 g/mol
InChI Key: JKAXGXBTLIRBAI-JFLMPSFJSA-N
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Description

[4-bromo-2-[(E)-[(4-propoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes bromine, chlorine, and propoxybenzoyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-bromo-2-[(E)-[(4-propoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate typically involves multiple steps. One common method includes the reaction of 4-bromo-2-formylphenyl 2-chlorobenzoate with 4-propoxybenzoyl hydrazine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and the use of high-efficiency catalysts. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

[4-bromo-2-[(E)-[(4-propoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Chemistry

In chemistry, [4-bromo-2-[(E)-[(4-propoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate is used as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound may be studied for its potential interactions with biological molecules. Researchers investigate its binding affinity to proteins and enzymes, which could lead to the development of new biochemical tools or therapeutic agents .

Medicine

In medicine, the compound’s potential therapeutic properties are explored. Its structure suggests it could be a candidate for drug development, particularly in targeting specific pathways or receptors involved in diseases .

Industry

Industrially, this compound may be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials .

Mechanism of Action

The mechanism of action of [4-bromo-2-[(E)-[(4-propoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-bromo-2-[(E)-[(4-propoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate apart from similar compounds is its specific combination of functional groups. This unique structure imparts distinct chemical and physical properties, making it particularly valuable for certain applications. For example, the presence of both bromine and chlorine atoms can enhance its reactivity and binding affinity in various chemical and biological contexts .

Properties

Molecular Formula

C24H20BrClN2O4

Molecular Weight

515.8 g/mol

IUPAC Name

[4-bromo-2-[(E)-[(4-propoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C24H20BrClN2O4/c1-2-13-31-19-10-7-16(8-11-19)23(29)28-27-15-17-14-18(25)9-12-22(17)32-24(30)20-5-3-4-6-21(20)26/h3-12,14-15H,2,13H2,1H3,(H,28,29)/b27-15+

InChI Key

JKAXGXBTLIRBAI-JFLMPSFJSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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